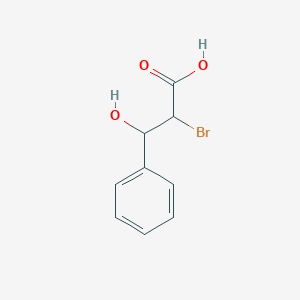

2-Bromo-3-hydroxy-3-phenylpropanoic acid

Description

Historical Context of α-Bromo-β-hydroxy Carboxylic Acids in Organic Synthesis

The development of synthetic routes to α-bromo-β-hydroxy carboxylic acids and their derivatives is rooted in several foundational reactions in organic chemistry. The ability to introduce a bromine atom alpha to a carbonyl group was significantly advanced by the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.org This method allows for the α-bromination of carboxylic acids using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acid bromide, which more readily forms an enol intermediate than the parent carboxylic acid. This enol then reacts with bromine to install the α-halogen. libretexts.org

Contemporaneously, the synthesis of the β-hydroxy ester framework was pioneered by Russian chemist Sergey Nikolaevich Reformatsky in 1887. iitk.ac.inbyjus.com The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to form a β-hydroxy ester. byjus.comchemistnotes.com The key to this reaction is the formation of an organozinc reagent, often called a 'Reformatsky enolate', by the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. byjus.comwikipedia.org These organozinc reagents are notably less reactive and less basic than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality and allows for the desired nucleophilic addition to the aldehyde or ketone. wikipedia.orgorganic-chemistry.org The subsequent acidic workup yields the β-hydroxy ester. byjus.com

These two historically significant reactions provided the fundamental chemical logic for creating the two key structural features—the α-bromo and β-hydroxy functionalities—that define the class of compounds to which 2-bromo-3-hydroxy-3-phenylpropanoic acid belongs.

Significance of this compound in Modern Synthetic Chemistry

The significance of this compound in modern organic synthesis lies in its utility as a versatile chiral building block. The molecule contains two stereocenters, meaning it can exist as four possible stereoisomers. The ability to selectively synthesize or resolve these stereoisomers is crucial for applications in areas like pharmaceutical development, where specific stereochemistry is often required for biological activity.

The compound's three distinct functional groups offer multiple avenues for chemical transformation:

The Bromine Atom: Located at the α-position, the bromine is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, azides, and thiols, providing a direct route to α-functionalized carboxylic acids, including α-amino acids and α-hydroxy acids. libretexts.org

The Hydroxyl Group: The secondary, benzylic alcohol can be oxidized to a ketone, protected to prevent unwanted reactions, or eliminated to form an α,β-unsaturated acid.

The Carboxylic Acid: This group can be converted into esters, amides, or acid chlorides, or it can be reduced to a primary alcohol.

This multifunctionality makes the compound a valuable precursor for synthesizing more complex molecules. For instance, related α-bromo esters are used in Reformatsky-type reactions to homologate amino acids, demonstrating the utility of this structural motif in peptide and protein chemistry. organic-chemistry.org The controlled, stereoselective synthesis of compounds with the α-bromo-β-hydroxy structure is an active area of research, as these motifs are key components in the synthesis of natural products and pharmaceuticals. documentsdelivered.com

Overview of Research Trajectories for this compound

Current research involving this compound and related structures is heavily focused on controlling stereochemistry. The development of diastereoselective and enantioselective synthetic methods is a primary goal. Modern synthetic strategies employ chiral auxiliaries, organocatalysts, and transition metal catalysts to influence the stereochemical outcome of reactions that form the α-bromo-β-hydroxy motif.

Key research trajectories include:

Asymmetric Aldol (B89426) and Reformatsky Reactions: Researchers continue to develop new catalysts and chiral reagents to achieve high diastereoselectivity and enantioselectivity in reactions that form the core structure. This includes the use of chiral oxazaborolidinones to promote asymmetric aldol reactions, yielding enantiopure syn-α-bromo-β-hydroxy esters. documentsdelivered.com

Enzymatic and Biocatalytic Methods: The use of enzymes to perform stereoselective transformations is a growing area. Enzymes can offer unparalleled levels of enantioselectivity under mild reaction conditions, providing an environmentally friendly alternative to traditional chemical methods. For example, enzymatic strategies have been developed for the preparation of optically pure α-alkyl-α,β-dihydroxyketones, a related structural class. researchgate.net

Applications in Total Synthesis: The α-bromo-β-hydroxy acid framework is a recurring structural element in various natural products. Consequently, developing efficient and stereocontrolled syntheses of molecules like this compound is crucial for the total synthesis of these complex biological targets.

Mechanistic Studies: Detailed investigations into the mechanisms of reactions, such as the Reformatsky reaction, continue to provide insights that allow for improved reaction design. Studies on the structure of the Reformatsky reagent have shown that it can exist as a cyclic dimer in the solid state, with the stereochemistry of the dimer influencing the reaction pathway. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

34882-18-3 |

|---|---|

Molecular Formula |

C9H9BrO3 |

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-bromo-3-hydroxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13) |

InChI Key |

PNZTVDQYHQRHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Hydroxy 3 Phenylpropanoic Acid and Its Stereoisomers

Classical and Established Synthetic Routes

Traditional synthetic approaches to 2-bromo-3-hydroxy-3-phenylpropanoic acid often involve the transformation of readily available precursors through bromination and functional group manipulations. These methods typically yield racemic or diastereomeric mixtures of the target compound.

Bromination of Phenylpyruvic Acid

While not a widely documented direct route to this compound, the bromination of phenylpyruvic acid represents a plausible, albeit challenging, synthetic strategy. Phenylpyruvic acid, with its α-keto acid functionality, can exist in equilibrium with its enol tautomer. The enol form can react with elemental bromine, leading to bromination at the α-position. Subsequent reduction of the ketone functionality would then be required to introduce the hydroxyl group.

The reaction would likely proceed via the following conceptual steps:

Enolization: Phenylpyruvic acid tautomerizes to its enol form.

Bromination: The enol attacks a bromine molecule (Br₂) to form an α-bromo-β-keto acid intermediate.

Reduction: The keto group of the intermediate is then reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride.

Controlling the reaction conditions would be critical to favor the desired pathway and minimize side reactions, such as bromination of the aromatic ring. The final reduction step would likely produce a mixture of diastereomers (erythro and threo) of this compound.

Approaches involving α-bromination of 3-hydroxy-3-phenylpropanoic acid

A more direct classical approach involves the α-bromination of 3-hydroxy-3-phenylpropanoic acid itself. The Hell-Volhard-Zelinskii (HVZ) reaction is the archetypal method for the α-bromination of carboxylic acids. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. organic-chemistry.orglibretexts.orgalfa-chemistry.com

The mechanism of the HVZ reaction proceeds through the following key steps: wikipedia.orglibretexts.orgbyjus.com

Formation of an acyl bromide from the carboxylic acid and PBr₃.

Tautomerization of the acyl bromide to its enol form.

Reaction of the enol with bromine to afford the α-bromo acyl bromide.

Hydrolysis of the α-bromo acyl bromide to yield the final α-bromo carboxylic acid.

A significant challenge in applying the HVZ reaction to 3-hydroxy-3-phenylpropanoic acid is the presence of the free hydroxyl group, which can potentially react with the brominating agents. Protection of the hydroxyl group, for instance as an ester or an ether, might be necessary before carrying out the α-bromination. Following the bromination, a deprotection step would be required to yield this compound. The reaction would generate a mixture of diastereomers due to the formation of a new stereocenter at the α-position.

Table 1: Key Features of the Hell-Volhard-Zelinskii Reaction

| Feature | Description |

| Reactants | Carboxylic acid, Bromine (Br₂) |

| Catalyst | Phosphorus tribromide (PBr₃) or Red Phosphorus |

| Product | α-Bromo carboxylic acid |

| Key Intermediate | Acyl bromide enol |

| Stereochemistry | Typically results in a racemic mixture at the α-carbon if it is a newly formed stereocenter. libretexts.org |

Reactions derived from Cinnamic Acid Derivatives

Cinnamic acid and its derivatives serve as common starting materials for the synthesis of this compound. The addition of bromine across the double bond of cinnamic acid is a well-established reaction that yields 2,3-dibromo-3-phenylpropanoic acid. prepchem.commurov.info This reaction proceeds through a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms. murov.info

To obtain the target compound, one of the bromine atoms in 2,3-dibromo-3-phenylpropanoic acid must be selectively replaced by a hydroxyl group. This can be achieved through a nucleophilic substitution reaction, typically under basic conditions. For example, treatment of 2,3-dibromo-3-phenylpropanoic acid with a base such as sodium hydroxide (B78521) can lead to the formation of an epoxide intermediate, which is then opened by a bromide ion to give the bromohydrin. The regioselectivity of this reaction is crucial for the formation of the desired product.

Alternatively, the dibromo acid can be treated with a milder base or water to facilitate the hydrolysis of one of the C-Br bonds. The benzylic bromine at the 3-position is generally more reactive towards nucleophilic substitution, which could favor the formation of this compound. The stereochemical outcome of this substitution would depend on the reaction mechanism (SN1 or SN2).

Stereoselective and Enantioselective Synthesis of this compound

Given the presence of two stereocenters, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest. These methods aim to produce specific stereoisomers in high purity.

Chemoenzymatic Processes for Optically Enriched Derivatives

Chemoenzymatic strategies offer a powerful tool for obtaining optically enriched forms of this compound. These methods often involve the use of enzymes, particularly lipases, to perform kinetic resolutions of racemic mixtures.

In a typical kinetic resolution, a racemic mixture of this compound or its ester derivative is treated with a lipase (B570770) in the presence of an acyl donor (for esterification) or water (for hydrolysis). The enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, leading to a mixture of an unreacted enantiomer and a product enantiomer, which can then be separated.

Several lipases have been shown to be effective in the resolution of related 2-bromo-arylacetic acid esters and 3-hydroxy-3-phenylpropanoic acid esters. researchgate.netscielo.br For instance, lipases from Pseudomonas cepacia (PCL) and Candida antarctica lipase B (CALB) are known for their high enantioselectivity in the hydrolysis or esterification of chiral alcohols and carboxylic acids. scielo.brnih.gov

Table 2: Examples of Lipase-Catalyzed Resolutions of Related Compounds

| Enzyme | Substrate | Reaction Type | Product(s) | Enantiomeric Excess (ee) |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid | >98% (ester), 93% (acid) scielo.br |

| Yarrowia lipolytica Lipase | Racemic 2-bromo-p-tolylacetic acid ethyl ester | Transesterification | (S)-ester and (R)-ester | E = 28 researchgate.net |

| Burkholderia cepacia Lipase | Racemic 2-bromo-p-tolylacetic acid ethyl ester | Transesterification | (R)-ester and (S)-ester | E = 30 researchgate.net |

These examples demonstrate the potential of enzymatic methods to resolve racemic mixtures of this compound esters, providing access to enantiomerically enriched stereoisomers.

Strategies employing Chiral Pool Starting Materials (e.g., L-Phenylalanine)

The use of readily available chiral starting materials, such as the amino acid L-phenylalanine, is a common strategy in asymmetric synthesis. L-phenylalanine can be converted to (S)-2-hydroxy-3-phenylpropanoic acid with retention of configuration through a double SN2 mechanism involving diazotization followed by intramolecular cyclization and subsequent hydrolysis. researchgate.neted.gov

To synthesize the desired this compound from this chiral hydroxy acid, a stereoselective bromination at the α-position is required. This could potentially be achieved by applying the Hell-Volhard-Zelinskii reaction to the protected form of (S)-2-hydroxy-3-phenylpropanoic acid. However, this approach risks racemization at the α-center due to the enol intermediate.

This method provides a direct pathway to enantiomerically enriched 2-bromo-3-phenylpropanoic acid, although the hydroxyl group at the 3-position is not present in the immediate product. A subsequent hydroxylation step would be necessary to obtain the target molecule, which would require careful consideration of regioselectivity and stereoselectivity.

Diazotization/Bromination Approaches

A prominent method for the synthesis of this compound derivatives involves the diazotization of a corresponding amino acid precursor, followed by a bromination reaction. This pathway typically utilizes readily available starting materials like phenylalanine. The core of this method is the transformation of a primary amine into a diazonium salt, which serves as an excellent leaving group.

The reaction is initiated by treating the amino acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). The acidic conditions generate nitrous acid in situ, which then reacts with the amino group to form a diazonium salt. The diazonium group (-N₂⁺) is subsequently displaced by a bromide ion (Br⁻) from the HBr. When this reaction is performed on a precursor like 3-phenylserine (B7821846) (3-hydroxy-3-phenyl-2-aminopropanoic acid), it can yield the target this compound. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism, as detailed in the following section.

| Reactant | Reagents | Key Transformation |

| 3-Phenylserine | 1. Sodium Nitrite (NaNO₂) 2. Hydrobromic Acid (HBr) | Conversion of amine (-NH₂) to bromide (-Br) via a diazonium intermediate. |

| Phenylalanine | 1. Sodium Nitrite (NaNO₂) 2. Hydrobromic Acid (HBr) | Can be used to produce 2-bromo-3-phenylpropanoic acid. |

Stereospecific S_N2 Reaction Pathways

The diazotization/bromination approach often proceeds with a specific stereochemical outcome due to the involvement of neighboring group participation, resulting in a net retention of configuration through a double inversion mechanism. researchgate.net This process is a powerful illustration of a stereospecific S_N2 reaction pathway.

The mechanism unfolds in a two-step sequence following the initial formation of the diazonium salt:

First S_N2 Inversion: The carboxylate group of the amino acid acts as an internal nucleophile. It attacks the carbon atom bearing the diazonium group in an intramolecular S_N2 reaction. This backside attack displaces the nitrogen gas (N₂) and leads to the formation of a highly strained three-membered ring intermediate, an α-lactone. This first step results in an inversion of the stereocenter.

Second S_N2 Inversion: A bromide ion (Br⁻), acting as an external nucleophile, then attacks the α-lactone. This attack occurs at the α-carbon, again via a backside S_N2 mechanism, causing the lactone ring to open. This second step inverts the stereocenter again.

| Step | Mechanism | Intermediate | Stereochemical Change |

| 1 | Intramolecular S_N2 Attack | α-Lactone | Inversion |

| 2 | Intermolecular S_N2 Attack | - | Inversion |

| Overall | Double S_N2 (Neighboring Group Participation) | - | Retention of Configuration |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules like this compound, potentially starting from achiral precursors. One relevant approach is the asymmetric bromohydroxylation of cinnamic acid or its derivatives. This reaction installs both a bromine atom and a hydroxyl group across the double bond in a stereocontrolled manner.

Research has demonstrated the effective enantioselective bromohydroxylation of cinnamyl alcohols using chiral catalysts. rsc.orgsemanticscholar.org For instance, catalysts such as (DHQD)₂PHAL, a cinchona alkaloid derivative, have been used with a bromine source (like N-bromobenzamide) and water as the nucleophile to produce optically active bromohydrins with high enantiomeric excess (up to 95% ee). rsc.orgsemanticscholar.orgnih.govfao.org While this specific research focused on cinnamyl alcohols, the principles can be extended to cinnamic acid derivatives. The chiral catalyst creates a chiral environment that directs the electrophilic attack of the bromine and the subsequent nucleophilic attack of water to one face of the alkene, leading to a specific enantiomer of the product. Subsequent oxidation of the alcohol in the resulting product could yield the desired carboxylic acid.

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a highly efficient technique to convert a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution. nih.gov This method combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction catalyzed by an enzyme or a chiral chemical catalyst. nih.govprinceton.edu

For a substrate like a racemic ester of this compound, a DKR process would involve two key components:

A Racemization Catalyst: A catalyst, often a transition metal complex (e.g., ruthenium-based), that facilitates the rapid interconversion between the (R)- and (S)-enantiomers of the starting material. princeton.edu

A Stereoselective Catalyst: An enzyme (e.g., a lipase) or a chiral chemical catalyst that selectively reacts with only one of the enantiomers. For example, a lipase could selectively hydrolyze the ester of the (S)-enantiomer, leaving the (R)-enantiomer untouched.

As the selective reaction consumes one enantiomer, the racemization catalyst continuously replenishes it from the other, ensuring that the entire racemic mixture is eventually converted into a single, enantiomerically pure product. This approach has been successfully applied to the resolution of various α-hydroxy and β-hydroxy acids and represents a potent, though challenging, strategy for producing enantiopure this compound. nih.govchemrxiv.org

| Component | Function | Example |

| Resolution Catalyst | Selectively transforms one enantiomer | Lipase (e.g., from Pseudomonas cepacia) |

| Racemization Catalyst | Interconverts enantiomers of the starting material | Ruthenium or Palladium complexes |

| Substrate | Racemic mixture to be resolved | Ester of this compound |

| Outcome | - | Single enantiomer product in high theoretical yield (>50%) |

Novel and Emerging Synthetic Approaches

Development of Efficient and High-Yielding Protocols

The development of efficient and high-yield protocols for synthesizing this compound and its analogs is driven by the need for atom economy, operational simplicity, and stereochemical precision. The stereospecific diazotization of amino acids like 3-phenylserine stands out as a particularly efficient route. This method is advantageous because it begins with a readily available, enantiopure starting material and proceeds with a predictable stereochemical outcome (retention) due to the double S_N2 mechanism. researchgate.net A reported synthesis of a related compound, (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine via this pathway, achieved a high yield of 96%. researchgate.net

Another promising avenue is the catalytic asymmetric bromohydroxylation of inexpensive starting materials like trans-cinnamic acid. rsc.orgnih.gov While requiring careful optimization of the chiral catalyst, solvent system, and bromine source, this method avoids the use of stoichiometric chiral reagents and can be performed on a large scale, offering a potentially more sustainable and cost-effective industrial process. nih.gov

Tandem and Multicomponent Reaction Strategies

Tandem and multicomponent reactions (MCRs) represent a frontier in synthetic chemistry, aiming to construct complex molecules in a single pot by combining three or more starting materials. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste.

While a specific MCR for the direct synthesis of this compound is not yet established in the literature, a hypothetical strategy could be envisioned. Such a reaction might involve the one-pot combination of:

Benzaldehyde

A bromo-ketene equivalent or a bromoacetate (B1195939) enolate

A source of water or a hydroxide

This strategy would require a carefully chosen catalyst capable of orchestrating a sequence of reactions, such as an initial aldol-type condensation followed by bromination and hydrolysis, all within the same reaction vessel. The development of such tandem or multicomponent strategies remains a significant but highly rewarding challenge for synthetic organic chemists.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 3 Hydroxy 3 Phenylpropanoic Acid

Nucleophilic Substitution Reactions at the Bromine Atom

The presence of a bromine atom on the carbon alpha to the carboxylic acid group makes this position an electrophilic center, prone to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. smolecule.com This mechanism involves a concerted process where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to the simultaneous formation of a new bond and cleavage of the carbon-bromine bond. smolecule.com

A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the chiral center where the substitution occurs. masterorganicchemistry.com This phenomenon, known as Walden inversion, results from the "backside attack" of the nucleophile. masterorganicchemistry.com The nucleophile approaches the electrophilic carbon at an angle of 180° to the leaving group (bromine). masterorganicchemistry.com As the reaction proceeds through a trigonal bipyramidal transition state, the three non-reacting substituents on the carbon atom flip from one side to the other, much like an umbrella inverting in the wind. masterorganicchemistry.comyoutube.com

Therefore, if a specific stereoisomer of 2-bromo-3-hydroxy-3-phenylpropanoic acid is used as the starting material, the resulting product from an S(_N)2 reaction will have the opposite configuration at the C-2 position. For instance, the reaction of an (R)-enantiomer will yield an (S)-enantiomer of the product. This stereospecificity is a key feature of the S(_N)2 mechanism and is crucial in stereoselective synthesis. researchgate.netlibretexts.org

The bromine atom in this compound can be displaced by a wide range of nucleophiles, allowing for the synthesis of various derivatives. smolecule.com

Hydroxides: Reaction with hydroxide (B78521) ions (OH), typically from sodium or potassium hydroxide, results in the substitution of the bromine atom to form an alcohol. chemguide.co.uk This reaction yields 2,3-dihydroxy-3-phenylpropanoic acid. The reaction is usually carried out by heating the substrate under reflux with an aqueous solution of the hydroxide. chemguide.co.uk

Amines: Ammonia (B1221849) and primary or secondary amines are effective nucleophiles that can displace the bromide to form amino acids. The initial reaction with ammonia, for example, forms the corresponding ammonium (B1175870) salt, which upon deprotonation by excess ammonia yields a primary amine. chemguide.co.uk This provides a pathway to derivatives of phenylalanine.

Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S), are excellent nucleophiles and react readily with alkyl halides. nih.gov The reaction of this compound with a thiol would lead to the formation of a thioether, introducing a sulfur-containing functional group into the molecule.

The following table summarizes the substitution reactions with these nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | 2,3-Dihydroxy-3-phenylpropanoic acid |

| Amine | Ammonia (NH(_3)) | Primary Amine | 2-Amino-3-hydroxy-3-phenylpropanoic acid |

| Thiol | Ethanethiol (CH(_3)CH(_2)SH) | Thioether | 2-(Ethylthio)-3-hydroxy-3-phenylpropanoic acid |

The rate of S(_N)2 reactions is highly sensitive to steric hindrance at the electrophilic carbon center. libretexts.org The mechanism requires the nucleophile to have unhindered access to the backside of the carbon-bromine bond. youtube.com As the number and size of substituents on the carbon atom increase, this access becomes more restricted, slowing down the reaction rate. nih.gov

The general order of reactivity for alkyl halides in S(_N)2 reactions is: Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.com

In this compound, the bromine is attached to a secondary carbon. This carbon is bonded to a hydrogen, a carboxylic acid group, and a carbon bearing a hydroxyl and a phenyl group. The presence of these relatively bulky groups (carboxyl and phenyl) creates steric hindrance that impedes the approach of the nucleophile. chemistrysteps.comquora.com Consequently, the S(_N)2 reaction at this center is expected to be slower than at a primary carbon but significantly faster than at a tertiary carbon, where the S(_N)2 reaction is generally considered not to occur due to excessive crowding. youtube.comyoutube.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety (-COOH) is another key site for chemical transformations, allowing for the synthesis of esters and amides.

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction is known as Fischer esterification. For this compound, this transformation allows for the protection of the carboxylic acid group or modification of the molecule's properties. For example, reaction with methanol (B129727) (CH(_3)OH) and a catalytic amount of a strong acid like sulfuric acid (H(_2)SO(_4)) yields methyl 2-bromo-3-hydroxy-3-phenylpropanoate. To drive the equilibrium towards the product, water is typically removed as it is formed. google.com

The following table outlines a typical esterification reaction.

| Reactant | Catalyst | Product |

| Methanol (CH(_3)OH) | Sulfuric Acid (H(_2)SO(_4)) | Methyl 2-bromo-3-hydroxy-3-phenylpropanoate |

| Ethanol (B145695) (CH(_3)CH(_2)OH) | Hydrochloric Acid (HCl) | Ethyl 2-bromo-3-hydroxy-3-phenylpropanoate |

Amides are formed from the reaction of a carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, as the amine is basic and will first react in an acid-base manner to form a non-reactive carboxylate salt. Activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. Alternatively, direct amidation can be achieved by heating the ammonium carboxylate salt to drive off water. researchgate.net

For this compound, reaction with an amine like methylamine (B109427) (CH(_3)NH(_2)) in the presence of a suitable coupling agent would yield the corresponding N-methylamide, N-methyl-2-bromo-3-hydroxy-3-phenylpropanamide.

The following table summarizes a representative amidation reaction.

| Amine Reagent | Coupling Method | Product |

| Ammonia (NH(_3)) | Heat / Dehydration | 2-Bromo-3-hydroxy-3-phenylpropanamide |

| Methylamine (CH(_3)NH(_2)) | Coupling Agent (e.g., DCC) | N-methyl-2-bromo-3-hydroxy-3-phenylpropanamide |

Hydroxyl Group Reactivity and Derivatization

The presence of a hydroxyl group at the C-3 position, adjacent to the phenyl ring, imparts significant reactivity to this compound. This secondary alcohol functionality can participate in a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The reactivity of this group is influenced by the electronic effects of the adjacent phenyl ring and the nearby bromine atom and carboxylic acid moieties. The oxygen atom's lone pairs make it nucleophilic, while the O-H bond can be cleaved in reactions where the hydroxyl group acts as a proton donor or is converted into a better leaving group.

The hydroxyl group of this compound is amenable to standard derivatization reactions such as acylation and etherification. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional moieties to alter the molecule's physical and chemical properties.

Acylation: This process involves the reaction of the hydroxyl group with an acylating agent, such as an acyl halide or anhydride, typically in the presence of a base. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, or to neutralize the acidic byproduct. This reaction results in the formation of an ester. For instance, reaction with acetyl chloride would yield 3-acetoxy-2-bromo-3-phenylpropanoic acid.

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the corresponding ether, such as 2-bromo-3-methoxy-3-phenylpropanoic acid.

These derivatization reactions are summarized in the table below.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride (CH₃COCl) | Ester |

| Etherification | Methyl Iodide (CH₃I) / Base | Ether |

Reduction Reactions of this compound

The multifunctional nature of this compound allows for selective reduction of its different functional groups. The carboxylic acid can be reduced to a primary alcohol, and the carbon-bromine bond can be cleaved through reductive debromination.

The reduction of a carboxylic acid to a primary alcohol requires potent reducing agents, as carboxylic acids are among the least reactive carbonyl derivatives. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. However, such reagents would likely also reduce the bromo-group.

Achieving selective reduction of the carboxylic acid in the presence of a halogen and a secondary alcohol requires milder and more specific methodologies. Modern synthetic methods offer alternatives, such as hydrosilylation, which can be chemoselective. For instance, iron-catalyzed hydrosilylation has been shown to selectively reduce carboxylic acids to either aldehydes or alcohols under specific conditions. researchgate.net Another approach involves the use of borane (B79455) reagents, which are known to selectively reduce carboxylic acids in the presence of other functional groups. The application of such selective methods could potentially convert this compound to 2-bromo-3-phenyl-1,3-propanediol.

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). This process is often effective for the removal of benzylic halides.

Radical-mediated Reduction: Reagents like tributyltin hydride ((n-Bu)₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are effective for the reductive dehalogenation of alkyl halides.

Dissolving Metal Reduction: Using metals like zinc in acetic acid can also effect the removal of the bromine atom.

Successful reductive debromination of the title compound would yield 3-hydroxy-3-phenylpropanoic acid.

The outcomes of these reduction strategies are presented in the table below.

| Reaction Type | Functional Group Targeted | Typical Reagent(s) | Product |

| Selective Carboxylic Acid Reduction | Carboxylic Acid | Borane (BH₃) or specific catalytic methods | 2-Bromo-3-phenyl-1,3-propanediol |

| Reductive Debromination | Carbon-Bromine Bond | H₂, Pd/C or (n-Bu)₃SnH, AIBN | 3-Hydroxy-3-phenylpropanoic acid |

Rearrangement Reactions and Structural Isomerization

Compounds containing α-hydroxy carbonyl functionalities or related structures can undergo various rearrangement reactions, often promoted by acidic or basic conditions. While specific rearrangement studies on this compound are not extensively documented, analogies can be drawn from similar systems.

For instance, the α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org If the carboxylic acid of the title compound were transformed into a ketone, such a rearrangement could potentially occur, leading to a structural isomer. Acid-induced rearrangements are also known for related structures like α-hydroxy dithianes, which can rearrange to α-thioketones. researchgate.net

Given the presence of two adjacent chiral centers (C2 and C3), epimerization is a possible isomerization pathway. Under certain conditions, particularly those involving enolate formation at the C2 position, the stereochemistry at this center could be inverted, leading to the diastereomer of the starting material.

Mechanistic Insights into Complex Reaction Pathways

The chemical transformations of this compound are governed by the interplay of its functional groups and stereochemistry. The bromine atom at C2 serves as a good leaving group, making this position susceptible to nucleophilic substitution (SN2) reactions.

In a typical SN2 reaction at C2 of this compound, a nucleophile would attack from the side opposite to the carbon-bromine bond. This would lead to an inversion of configuration at the C2 center. The stereochemistry at C3 would remain unaffected during this step. The outcome of such a reaction is therefore highly dependent on the stereochemistry of the starting material. For example, the conversion of the (2R, 3S) isomer to a derivative via an SN2 reaction would be expected to yield a product with an (2S, 3S) configuration. This stereocontrol is crucial in the synthesis of biologically active molecules where specific stereoisomers are required.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the analysis of 2-bromo-3-hydroxy-3-phenylpropanoic acid, providing powerful means to separate the compound from impurities and to resolve its different stereoisomeric forms.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases.

A UV detector is typically employed for quantitative analysis, as the phenyl group in the molecule exhibits strong absorbance in the ultraviolet region (around 254 nm). The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all detected peaks. The percentage purity is calculated using the area percent method. This method is essential for quality control in both laboratory synthesis and industrial production.

Table 1: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Given that this compound has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. uma.es

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral compounds like this. researchgate.net The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol). americanlaboratory.com The ratio of the peak areas of the separated enantiomers is used to calculate the enantiomeric excess, which is a critical measure of the optical purity of a chiral substance. nih.gov

Table 2: Representative Chiral HPLC Conditions for Stereoisomer Resolution

| Parameter | Condition |

| Column | Chiralcel OD-H (amylose-based CSP) |

| Mobile Phase | n-Hexane:2-Propanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl group, the two methine protons (CH-OH and CH-Br), and the acidic proton of the carboxyl group. The chemical shifts, integration, and multiplicity (splitting pattern) of these signals confirm the connectivity of the molecule. Crucially, the coupling constant (J-value) between the two adjacent methine protons can provide insight into the relative configuration (diastereomeric form, i.e., erythro or threo) of the molecule. A larger coupling constant is typically observed for an anti-periplanar arrangement of protons, while a smaller value suggests a syn-clinal (gauche) arrangement, allowing for differentiation between diastereomers.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.3-7.5 | Multiplet | 5H | Aromatic C-H |

| ~5.2 | Doublet | 1H | -CH(OH)- |

| ~4.5 | Doublet | 1H | -CH(Br)- |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₉H₉BrO₃), high-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, confirming the molecular formula. nih.gov The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Under electron ionization (EI), the molecule will fragment in a predictable manner. Analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways would include the loss of HBr, the loss of the carboxyl group (-COOH), and cleavage of the bond between the two chiral carbons.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity |

| 244/246 | [M]⁺ (Molecular Ion) |

| 199/201 | [M - COOH]⁺ |

| 165 | [M - HBr]⁺ |

| 107 | [C₆H₅CHO + H]⁺ (Benzylic fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most prominent features would include a very broad absorption for the O-H stretch of the carboxylic acid, overlapping with the C-H stretches. A strong, sharp absorption for the carbonyl (C=O) group of the acid is also expected. Additionally, the O-H stretch of the alcohol group and the C-Br stretch will be present, providing definitive evidence for all key functional groups. libretexts.org

Table 5: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3600 | O-H Stretch | Alcohol |

| 2500-3300 | O-H Stretch | Carboxylic Acid |

| 2850-3000 | C-H Stretch | sp³ C-H |

| 3010-3100 | C-H Stretch | Aromatic C-H |

| 1700-1725 | C=O Stretch | Carboxylic Acid |

| 1600, 1450 | C=C Stretch | Aromatic Ring |

| 1050-1250 | C-O Stretch | Alcohol & Carboxylic Acid |

| 500-600 | C-Br Stretch | Alkyl Halide |

Optical Rotation and Circular Dichroism for Chiral Purity

The presence of two chiral centers in this compound, at the C2 and C3 positions, gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers exist as two pairs of enantiomers (erythro and threo). The determination of the chiral purity, or the enantiomeric excess (ee), of a sample is crucial in pharmaceutical and chemical synthesis. Optical rotation and circular dichroism are powerful, non-destructive techniques employed for this purpose, providing insights into the stereochemistry of the molecule.

Optical Rotation

Optical rotation is a chiroptical property exhibited by chiral molecules, wherein they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). The specific rotation, [α], is a standardized measure of this rotation and is a key physical constant for a chiral compound.

For the enantiomeric pairs of this compound, one enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, designated as (+)), while its mirror image will rotate it in an equal and opposite counter-clockwise direction (levorotatory, designated as (-)). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

The enantiomeric excess (ee) of a non-racemic sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

Hypothetical Specific Rotation Data for this compound Stereoisomers

| Stereoisomer | Diastereomeric Form | Hypothetical Specific Rotation [α] (c=1, CHCl₃) |

|---|---|---|

| (2R,3S) | erythro | +X° |

| (2S,3R) | erythro | -X° |

| (2R,3R) | threo | +Y° |

| (2S,3S) | threo | -Y° |

Note: 'X' and 'Y' represent hypothetical, experimentally determined values.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is another powerful technique for characterizing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength.

Enantiomers will produce CD spectra that are mirror images of each other. This property makes CD spectroscopy an excellent tool for assessing enantiomeric purity. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral substance. By comparing the CD spectrum of a sample to that of a pure enantiomer standard, the enantiomeric purity can be accurately determined.

The CD spectrum of this compound would be dominated by the electronic transitions of the phenyl chromophore. The chiral environment created by the stereocenters at C2 and C3 would induce a CD signal in the absorption bands of the aromatic ring. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration of the stereoisomers.

While specific experimental CD spectra for the individual stereoisomers of this compound are not widely published, research on similar phenylpropanoic acid derivatives has shown that CD spectroscopy is highly sensitive to the stereochemical arrangement of substituents around the phenyl group. Theoretical calculations can also be employed to predict the CD spectra of the different stereoisomers, which can then be compared with experimental data to confirm the absolute configuration of a synthesized or isolated compound.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Hydroxy 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-3-hydroxy-3-phenylpropanoic acid at the electronic level. These methods allow for the detailed exploration of its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

DFT calculations can be employed to determine a variety of electronic properties that are crucial for understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the phenyl ring, hydroxyl, and carboxylic acid groups, along with the bromine atom, all influence the distribution of electron density and the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and hydroxyl groups. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific values would depend on the chosen functional and basis set.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for understanding the rates of chemical reactions. mdpi.com In the context of this compound, TST can be computationally applied to study various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or esterification of the carboxylic acid group.

Computational chemists use methods like DFT to locate the transition state structures on the potential energy surface. A transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This information is crucial for predicting reaction rates and understanding reaction mechanisms.

For instance, in a substitution reaction where a nucleophile replaces the bromine atom, computational analysis can help elucidate whether the reaction proceeds through an S_N1 or S_N2 mechanism by analyzing the structures and energies of the intermediates and transition states. The stereochemical outcome of such reactions can also be predicted by examining the transition state geometries.

Molecular Modeling and Conformation Analysis

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Molecular modeling techniques, including conformational analysis, are essential for identifying the most stable conformations and understanding how the molecule's shape influences its properties and interactions.

Conformational searches can be performed using molecular mechanics force fields or more accurate quantum chemical methods. These searches systematically explore the potential energy surface to identify low-energy conformers. For this compound, key rotations would be around the C-C bonds of the propanoic acid backbone and the C-C bond connecting the phenyl ring.

The relative energies of different conformers are determined by a combination of factors, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For example, intramolecular hydrogen bonds between the hydroxyl and carboxyl groups can significantly stabilize certain conformations.

Table 2: Relative Energies of Selected Conformers of this compound (Illustrative) Note: This table illustrates how data from a conformational analysis might be presented. The conformers and energies are hypothetical.

| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) | Key Features |

| 1 | 60° | 0.00 | Intramolecular H-bond between OH and C=O |

| 2 | 180° | 1.25 | Extended conformation, minimal steric hindrance |

| 3 | -60° | 2.10 | Gauche interaction between Br and OH |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound. Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the O-H, C=O, and C-Br bonds, and the bending of various functional groups. By comparing the computed spectrum with an experimental one, chemists can confirm the structure of the synthesized molecule.

Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be predicted with good accuracy. This is particularly useful for assigning peaks in complex experimental NMR spectra and for distinguishing between different stereoisomers, as the local electronic environment of each nucleus, and thus its chemical shift, is sensitive to the molecule's conformation and configuration.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative) Note: This table is a hypothetical representation to show the comparison between computationally predicted and experimentally observed spectroscopic data.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹H NMR (CH-Br) | 4.5 ppm | 4.6 ppm |

| ¹³C NMR (C=O) | 175 ppm | 174 ppm |

Theoretical Insights into Stereoselectivity in Synthesis and Reactions

This compound has two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Computational chemistry provides a powerful avenue to understand and predict the stereoselectivity of reactions that form or involve this molecule.

Theoretical models can be used to study the transition states leading to the formation of different stereoisomers. By comparing the activation energies for the pathways leading to the various products, the major and minor products can be predicted. For example, in the synthesis of this compound via the bromination of 3-hydroxy-3-phenylpropanoic acid, computational analysis of the transition states for the attack of bromine from the two different faces of the molecule can explain the observed diastereoselectivity.

Furthermore, in reactions where this compound is a reactant, computational studies can predict how its stereochemistry influences the stereochemical outcome of the reaction. This is achieved by modeling the interactions between the chiral reactant and the other reagents in the transition state. This level of insight is crucial for designing synthetic routes that yield the desired stereoisomer with high purity.

Applications of 2 Bromo 3 Hydroxy 3 Phenylpropanoic Acid As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

2-Bromo-3-hydroxy-3-phenylpropanoic acid serves as a crucial precursor in the synthesis of various pharmaceutical compounds, leveraging its unique structural features to facilitate the construction of intricate molecular architectures.

Building Block for Complex Organic Molecules

The synthetic utility of this compound is rooted in the reactivity of its functional groups. The presence of a bromine atom, a hydroxyl group, and a carboxylic acid moiety within the same molecule allows for a variety of chemical transformations. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the hydroxyl and carboxylic acid groups can be engaged in a range of synthetic manipulations.

One of the key transformations of this compound involves its conversion into other valuable intermediates. For instance, it can be a precursor in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate for certain pharmaceuticals, through nucleophilic substitution with a thioacetate (B1230152) source. The phenyl group in this compound also plays a significant role in its reactivity and biological interactions. It can provide stability to adjacent reaction intermediates and can participate in binding interactions with biological targets through π-π stacking and hydrophobic interactions.

Intermediate in the Preparation of Specific Pharmaceutical Compounds (e.g., ACE/NEP inhibitors, Taxol side chain precursors)

While the direct application of this compound as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) or Neprilysin (NEP) inhibitors is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of complex pharmaceutical agents.

A significant and well-documented application of this compound is in the synthesis of the C-13 side chain of the anticancer drug Taxol (Paclitaxel) and its analogues. The Taxol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its biological activity. Synthetic routes to this side chain often utilize precursors that can be derived from or are structurally related to this compound. These syntheses highlight the importance of the stereochemistry of the precursor, as the biological activity of Taxol is highly dependent on the specific stereoisomer of the side chain.

Role in Agrochemical Development

Currently, there is limited publicly available scientific literature that specifically details the role of this compound in the development of agrochemicals. While derivatives of phenylpropanoic acid are explored for various applications, the direct use of this specific brominated hydroxy acid in fungicides, herbicides, or other agrochemical products is not well-established in the reviewed sources.

Utility in Biochemical and Enzymatic Studies

The potential utility of this compound in biochemical and enzymatic studies is an area of interest, although specific applications of this exact compound are not extensively detailed in the available literature. However, the reactivity of structurally similar compounds provides insights into its potential roles.

Probes for Studying Enzyme Mechanisms

Compounds containing a reactive electrophilic center, such as the carbon bearing the bromine atom in this compound, have the potential to act as probes for studying enzyme mechanisms. These molecules can form covalent bonds with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. By identifying the modified amino acid residue, researchers can gain insights into the structure and function of the enzyme's active site. A structurally related compound, 2-bromo-3-(p-hydroxyphenyl)-1-propene, has been shown to be a mechanism-based inactivator of dopamine (B1211576) β-hydroxylase. nih.gov This suggests that this compound could potentially be explored as a probe for other enzymes with suitable active site nucleophiles.

Modulation of Enzyme Activity

The ability of a molecule to bind to and alter the activity of an enzyme is fundamental to drug discovery. The structural features of this compound, including its phenyl ring and reactive functional groups, suggest its potential to interact with enzyme active sites and modulate their activity. While specific studies on the enzyme modulatory effects of this particular compound are not prominent in the reviewed literature, the principle remains a key area of biochemical investigation.

Synthesis of Specialized Chemical Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of specialized chemical derivatives. The presence of three distinct functional groups—a carboxylic acid, a bromine atom at the alpha position, and a hydroxyl group at the beta position—allows for a range of chemical transformations. These reactions enable the introduction of new functionalities and the construction of more complex molecular architectures.

One of the most straightforward derivatizations of this compound is the esterification of its carboxylic acid group. For instance, the corresponding methyl ester, this compound methyl ester, can be synthesized through standard esterification protocols. spectrabase.com This transformation is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst.

Another important class of derivatives accessible from this compound is amides. The conversion of the carboxylic acid to an amide can be accomplished by first activating the carboxyl group, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to furnish the desired amide derivative. This method provides a pathway to a diverse array of N-substituted amides with potential applications in various fields of chemistry.

The strategic positioning of the bromine and hydroxyl groups on adjacent carbons allows for intramolecular cyclization reactions to form epoxide derivatives. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the bromide ion via an intramolecular Williamson ether synthesis. This reaction leads to the formation of a substituted glycidic acid or its corresponding ester, which are valuable intermediates in organic synthesis.

Furthermore, the bromine atom can be displaced by a variety of nucleophiles through a nucleophilic substitution reaction. This allows for the introduction of other functional groups at the alpha position. For example, reaction with sodium azide (B81097) can yield 2-azido-3-hydroxy-3-phenylpropanoic acid, a precursor to alpha-amino acids.

The following table summarizes the synthesis of some specialized chemical derivatives from this compound, outlining the reagents and the class of compound formed.

| Derivative Class | Key Reagents | Reaction Type |

|---|---|---|

| Ester | Alcohol (e.g., Methanol), Acid Catalyst | Esterification |

| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | Amidation (via acyl chloride) |

| Epoxide (Glycidic Acid derivative) | Base (e.g., Sodium Hydroxide) | Intramolecular Cyclization |

| Azide | Sodium Azide (NaN₃) | Nucleophilic Substitution |

Green Chemistry Principles in the Synthesis of 2 Bromo 3 Hydroxy 3 Phenylpropanoic Acid

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic pathways for 2-bromo-3-hydroxy-3-phenylpropanoic acid is a key focus of green chemistry. This involves exploring reactions in aqueous media, employing sustainable catalysts, and implementing strategies for waste minimization.

Aqueous-Phase Reactions

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. For the synthesis of this compound, which can be classified as a bromohydrin, aqueous-phase reactions are highly desirable. The formation of halohydrins from alkenes is a well-established reaction that can be conducted in aqueous conditions. youtube.comyoutube.com In a typical laboratory setting, the reaction of an alkene with a bromine source in the presence of water as the nucleophile yields the corresponding bromohydrin. youtube.com

For the synthesis of this compound, trans-cinnamic acid serves as a suitable starting material. The reaction would involve an electrophilic addition of bromine across the double bond, followed by the attack of a water molecule. youtube.com This approach avoids the use of hazardous organic solvents and often simplifies the work-up procedure. While many traditional methods for similar transformations have employed solvents like glacial acetic acid or dichloromethane (B109758), a shift towards aqueous systems represents a significant step in making the synthesis greener. csub.edustudylib.net

Use of Sustainable Catalytic Systems

Sustainable catalytic systems are instrumental in developing environmentally benign syntheses. They offer pathways with higher efficiency, selectivity, and reduced energy consumption. In the context of synthesizing this compound, particularly its enantiomerically pure forms, organocatalysis presents a promising approach.

For the related enantioselective bromohydroxylation of cinnamyl alcohols, the use of a (DHQD)₂PHAL catalyst has been shown to be effective. nih.gov This type of catalysis is advantageous as it avoids the use of heavy metals, which are often toxic and difficult to remove from the final product. The reaction proceeds with high enantioselectivity, providing optically active bromohydrins. nih.gov Such catalytic systems operate under mild conditions and can lead to a significant reduction in waste by minimizing the formation of byproducts. The principles of this catalytic approach could be adapted for the synthesis of this compound from cinnamic acid, representing a significant advancement in its sustainable production.

Waste Minimization Strategies

A primary goal of green chemistry is the minimization of waste. In the synthesis of this compound, waste can be generated from starting materials, reagents, solvents, and byproducts. A key strategy for waste reduction is the careful selection of reagents. For bromination reactions, the use of molecular bromine (Br₂) is often avoided due to its high toxicity and corrosive nature. wordpress.com

A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle. wordpress.com While NBS is a less hazardous bromine source, its use does generate succinimide (B58015) as a byproduct. wordpress.com Therefore, a comprehensive waste minimization strategy would also involve the recycling or benign disposal of this byproduct. Furthermore, employing catalytic methods, as discussed in the previous section, inherently minimizes waste by reducing the need for stoichiometric reagents. acsgcipr.org

Atom Economy and Process Efficiency Enhancements

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, leading to less waste.

The synthesis of this compound from trans-cinnamic acid, N-bromosuccinimide, and water can be analyzed for its atom economy. The balanced chemical equation for this reaction is:

C₉H₈O₂ (trans-cinnamic acid) + C₄H₄BrNO₂ (N-bromosuccinimide) + H₂O → C₉H₉BrO₃ (this compound) + C₄H₅NO₂ (succinimide)

The atom economy is calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-Cinnamic acid | C₉H₈O₂ | 148.16 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |

| Water | H₂O | 18.02 |

| Total Reactants | 344.16 | |

| This compound | C₉H₉BrO₃ | 245.07 |

| Succinimide | C₄H₅NO₂ | 99.09 |

Atom Economy = (245.07 g/mol / 344.16 g/mol ) x 100% = 71.2%

While an atom economy of 71.2% is reasonable for this type of reaction, there is still room for improvement. Other metrics for process efficiency include Process Mass Intensity (PMI) and the E-factor (Environmental Factor), which take into account all materials used in a process, including solvents, reagents, and water for work-up. The goal in green chemistry is to achieve a PMI close to 1 and an E-factor close to 0.

Solvent Selection and Replacement in Industrial Processes

Solvent selection has a significant impact on the environmental footprint of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can contribute to air pollution and have negative health effects. In the synthesis of compounds related to this compound, solvents such as glacial acetic acid and dichloromethane have been commonly used. csub.edursc.org However, these solvents have notable environmental, health, and safety concerns. whiterose.ac.uk

Green chemistry promotes the use of safer, more environmentally benign solvents. Solvent selection guides, developed by various pharmaceutical companies and academic groups, can aid in choosing greener alternatives. rsc.orgutoronto.ca Based on these guides, preferable solvents for industrial processes include water, ethanol (B145695), and isopropanol. rsc.org

For the synthesis of this compound, replacing traditional solvents with these greener alternatives is a key objective. As discussed, water is a highly suitable solvent for this transformation. Alcohols like ethanol could also be considered, potentially leading to the formation of a bromo-alkoxy derivative, which could then be hydrolyzed to the desired product.

Advanced solvent alternatives such as ionic liquids and supercritical fluids are also being explored in green chemistry. researchgate.net Ionic liquids are non-volatile and can be designed for specific applications, while supercritical fluids, like CO₂, offer benefits in terms of easy separation and minimal environmental impact. researchgate.net The application of these novel solvent systems to the synthesis of this compound could lead to significant improvements in process sustainability.

| Solvent | Classification | Key Green Chemistry Considerations |

| Dichloromethane | Problematic/Hazardous | Suspected carcinogen, high volatility, environmental persistence. whiterose.ac.uk |

| Glacial Acetic Acid | Problematic | Corrosive, requires significant energy for removal. |

| Water | Recommended | Non-toxic, non-flammable, environmentally benign. rsc.org |

| Ethanol | Recommended | Renewable resource, low toxicity, biodegradable. rsc.org |

| Ionic Liquids | Alternative | Low volatility, tunable properties, potential for recycling, but toxicity and biodegradability need careful assessment. mdpi.comnih.gov |

| Supercritical CO₂ | Alternative | Non-toxic, non-flammable, readily available, easy to remove and recycle. researchgate.net |

Future Research Directions and Challenges

Development of Novel Highly Stereoselective and Enantioselective Methodologies

The synthesis of 2-Bromo-3-hydroxy-3-phenylpropanoic acid with precise control over its stereochemistry is a primary area for future research. The development of novel, highly stereoselective and enantioselective methodologies is crucial for accessing stereopure isomers, which are often required for pharmaceutical applications. Current research efforts are focused on several promising areas:

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based catalysts. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be designed to facilitate the enantioselective bromination of precursors like trans-cinnamic acid. Future work will likely involve the development of new catalysts that can operate under mild conditions with high efficiency and enantioselectivity.

Chiral Lewis Acid Catalysis: Lewis acids bearing chiral ligands can be employed to create a chiral environment around the substrate, directing the stereochemical outcome of the bromination reaction. Research in this area will focus on the design and synthesis of novel chiral ligands that can effectively control the stereochemistry of the products.

Dynamic Kinetic Resolution: This approach involves the combination of a rapid racemization of the starting material with a stereoselective reaction. For the synthesis of this compound, this could involve the dynamic kinetic resolution of a racemic precursor, allowing for the theoretical conversion of the entire starting material into a single desired enantiomer.

| Methodology | Catalyst Type | Potential Advantages | Research Focus |

| Organocatalysis | Chiral amines, thioureas, phosphoric acids | Metal-free, low toxicity, mild reaction conditions | Design of new catalysts with improved activity and selectivity |

| Chiral Lewis Acid Catalysis | Metal complexes with chiral ligands | High turnover numbers, potential for high enantioselectivity | Development of novel and robust chiral ligands |

| Dynamic Kinetic Resolution | Combination of a racemization catalyst and a stereoselective catalyst | High yields of a single enantiomer from a racemic mixture | Finding compatible catalyst systems for efficient racemization and resolution |

Exploration of Bio-catalytic and Chemo-enzymatic Routes for Sustainability

In the quest for more environmentally friendly and sustainable chemical processes, biocatalysis and chemo-enzymatic strategies are gaining significant attention. These approaches utilize enzymes or whole microorganisms to catalyze chemical reactions with high specificity and under mild conditions.

Enzymatic Kinetic Resolution: Lipases and esterases are enzymes that can selectively hydrolyze or esterify one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. almacgroup.comubbcluj.ro The kinetic resolution of a racemic ester of this compound using a suitable lipase (B570770) could provide access to the enantiomerically pure acid and the unreacted ester. Future research will focus on screening for novel enzymes with high enantioselectivity and stability for this specific substrate.

Halohydrin Dehalogenases: These enzymes catalyze the reversible dehalogenation of halohydrins. They could potentially be used in the synthesis of chiral epoxides from this compound or, in the reverse reaction, the enantioselective ring-opening of a suitable epoxide to yield the desired bromohydrin. researchgate.net

Chemo-enzymatic Cascades: Combining enzymatic reactions with traditional chemical steps in a one-pot process can lead to highly efficient and sustainable synthetic routes. For instance, an enzymatic resolution could be directly followed by a chemical transformation of the desired enantiomer without the need for intermediate purification steps.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is fundamental for the development of more efficient and selective synthetic methods. The formation of this compound from precursors like trans-cinnamic acid involves a bromonium ion intermediate. masterorganicchemistry.comchemistrysteps.com The stereochemical outcome of the reaction is determined by the anti-addition of bromine and the subsequent nucleophilic attack.

Future research will likely involve a combination of advanced experimental techniques and computational modeling to gain deeper insights into the reaction mechanism:

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the stereochemical outcome of the reaction. This can aid in the rational design of new catalysts and reaction conditions.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of individual atoms throughout the reaction, providing valuable information about bond-forming and bond-breaking steps.

Expanding the Scope of Derivatization for Functional Material Design

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of derivatives with potential applications in materials science.

Polymer Synthesis: The carboxylic acid and hydroxyl groups can be used as monomers for the synthesis of polyesters and polyamides. The presence of the phenyl ring and the bromine atom can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, and altered optical properties. Research in this area could explore the copolymerization of derivatives of this compound with other monomers to create novel functional materials. chemrxiv.org

Synthesis of Bioactive Molecules: The versatile functional groups allow for a variety of chemical transformations, making this compound a useful scaffold for the synthesis of new biologically active molecules. The bromine atom can be readily displaced by nucleophiles to introduce a wide range of functionalities.

Functional Dyes and Probes: Modification of the phenyl ring and the other functional groups could lead to the development of novel dyes and fluorescent probes with specific sensing capabilities.

Industrial Scale-Up Considerations and Process Intensification

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, future research will need to address several key aspects of process intensification to develop a safe, efficient, and cost-effective manufacturing process.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems can offer significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity.